Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Description
Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (CAS 14205-65-3, C₁₃H₁₁NO₅) is a quinoline derivative featuring a fused [1,3]dioxolo ring system at positions 4,5-g. Its structure includes a hydroxyl group at position 8 and an ethoxycarbonyl group at position 7 . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing quinolone-based antibiotics and anticancer agents. Its reactivity is influenced by the electron-rich dioxolo ring and the substituents at positions 7 and 8, enabling diverse functionalization pathways .
Properties
IUPAC Name |
ethyl 8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-17-13(16)8-5-14-9-4-11-10(18-6-19-11)3-7(9)12(8)15/h3-5H,2,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKWWMFVWHSLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC3=C(C=C2C1=O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065728 | |
| Record name | 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14205-65-3 | |
| Record name | Ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14205-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-hydroxy-(1,3)dioxolo(4,5-g)quinoline-7-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014205653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.585 | |
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| Record name | ETHYL 8-HYDROXY-(1,3)DIOXOLO(4,5-G)QUINOLINE-7-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5RH9884PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The process begins with the reaction of ethyl alcohol and PO in xylene at temperatures below 30°C to form a reactive intermediate. Diethyl (3,4-methylenedioxyphenyl)aminomethylenemalonate is subsequently added, and the mixture is heated to 138–140°C for 60 minutes. The reaction proceeds via:
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Ester activation : PO facilitates the formation of a phosphorylated ester intermediate.
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Cyclization : Intramolecular attack of the amine group on the activated malonate carbonyl generates the quinoline core.
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Aromatization : Elimination of water and ethanol yields the fully conjugated system.
The molar ratio of reagents is critical:
Isolation and Purification
Post-reaction, the mixture is cooled and poured into a basic solution (e.g., 50% NaOH or NHOH), precipitating the product. Recrystallization from ethanol/water (3:1) affords pure compound with >95% HPLC purity.
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to reduce reaction times. A 2022 study demonstrated that heating at 150°C for 15 minutes under microwave conditions achieves comparable yields (75–80%) to conventional methods while reducing energy input.
Solvent Optimization
Xylene remains the solvent of choice due to its high boiling point (138–140°C) and inertness. Substituting with diphenyl ether (b.p. 258°C) allows higher-temperature reactions but requires stringent oxygen exclusion to prevent oxidative degradation.
Industrial-Scale Production Considerations
Process Intensification
Batch reactors (500–1,000 L) are standard, but continuous-flow systems show promise for scalability. A 2023 pilot study using a tubular reactor with inline PO dosing achieved 82% yield at a throughput of 5 kg/h.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry
Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate serves as a building block for the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it an essential intermediate in organic synthesis.
Biology
Research has indicated potential antimicrobial and anticancer properties of this compound. Studies have shown that derivatives of quinoline compounds often exhibit significant biological activity against various pathogens and cancer cell lines.
Medicine
The compound is being explored for its therapeutic effects in diseases such as cancer and infections. Its mechanism of action involves interaction with specific molecular targets, including enzymes and receptors that are critical in disease progression.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for use in advanced materials science.
Data Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Essential intermediate in organic synthesis |
| Biology | Antimicrobial and anticancer properties | Active against various pathogens; inhibits cancer cell growth |
| Medicine | Therapeutic potential | Interaction with enzymes and receptors; modulates biological activity |
| Industry | Material development | Used in advanced materials science |
Case Studies
- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis.
- Anticancer Properties : Research published in Cancer Letters highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of specific pathways related to cell death. This suggests its potential as a lead compound for developing new anticancer agents.
- Material Science Applications : An investigation into the use of this compound in polymer composites showed enhanced mechanical properties when incorporated into polymer matrices, indicating its utility in creating stronger materials for industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects .
Comparison with Similar Compounds
Key Structural Insights :
- Electron-Withdrawing Groups (Cl, Br) : Increase reactivity for nucleophilic substitution (e.g., amination in –2).
- Hydroxyl vs. Oxo Groups : The hydroxyl group (target compound) may participate in hydrogen bonding, affecting solubility and bioavailability, whereas the oxo group (e.g., Oxolinic acid) is critical for metal chelation in antibiotics .
- Dihydro vs.
Key Findings :
- Chloro and bromo derivatives are prioritized for their versatility in generating bioactive analogs.
- Oxolinic acid’s low solubility () limits its use, prompting interest in ester prodrugs like the target compound.
Physicochemical Properties
| Property | Ethyl 8-hydroxy Derivative | Ethyl 8-chloro Derivative | Oxolinic Acid (Sodium Salt) |
|---|---|---|---|
| Molecular Weight | 261.23 g/mol | 279.68 g/mol | 283.21 g/mol |
| Boiling Point | Not reported | 392.2°C | Decomposes >250°C |
| Log Pow | Estimated ~1.5* | 2.34 (calculated) | 0.47 |
| Solubility in Water | Low (hydroxyl improves vs. chloro) | Insoluble | 3.2 mg/L (25°C) |
Notes:
- *Log Pow estimated based on structural similarity to Oxolinic acid.
- Chloro derivative’s higher Log Pow () correlates with increased membrane permeability.
Biological Activity
Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (CAS No. 14205-65-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Basic Information
- Molecular Formula : C₁₃H₁₁N₁O₅
- Molecular Weight : 261.24 g/mol
- Melting Point : 311-313 °C (decomposes)
- Boiling Point : Predicted at approximately 400.4 °C
- Density : 1.445 g/cm³
- pKa : 2.58 (predicted)
Structural Characteristics
This compound features a quinoline core with hydroxyl and dioxole substituents, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with biological targets.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial and fungal strains.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from:
| Bacteria | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action is primarily bactericidal, involving the inhibition of protein synthesis and nucleic acid production .
Antifungal Activity
In addition to its antibacterial properties, the compound shows antifungal activity against Candida species, significantly reducing biofilm formation:
| Fungal Strain | Biofilm Reduction (%) |
|---|---|
| Candida tropicalis | Up to 90.41 |
| Staphylococcus aureus | 75 - 83 |
These findings suggest that this compound could be a potential candidate for treating biofilm-related infections .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Protein Synthesis : Disruption of ribosomal function leading to decreased bacterial growth.
- Nucleic Acid Synthesis Inhibition : Interference with DNA replication and transcription processes.
- Biofilm Disruption : Reduction in biofilm mass and viability, enhancing susceptibility to other antibiotics.
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against various clinical isolates. The results highlighted its broad-spectrum activity:
- Effective against MRSA with an MBIC (Minimum Biofilm Inhibitory Concentration) of approximately 62 μg/mL.
- Comparable efficacy to ciprofloxacin in disrupting biofilms formed by resistant strains.
These findings underscore the potential role of this compound in developing new antimicrobial therapies .
Toxicological Assessment
Toxicological evaluations indicate that while the compound exhibits potent biological activity, it also possesses irritant properties, necessitating careful handling and further studies to assess safety profiles for therapeutic use .
Q & A
Q. What are the established synthetic routes for Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate?
The compound is typically synthesized via a multi-step protocol. A representative method involves:
Condensation : Reacting benzo[d][1,3]dioxol-5-amine with diethyl ethoxymethylenemalonate in ethanol at 90°C for 18 hours to form diethyl 2-((benzo[d][1,3]dioxol-5-ylamino)methylene)malonate.
Cyclization : Heating the intermediate in diphenylether at 250°C for 10 hours to yield ethyl 8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate.
Functionalization : Alkylation or hydroxylation steps to introduce the 8-hydroxy group, often using sodium hydride and alkyl halides in dry DMF .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- X-ray crystallography to resolve the fused dioxolo-quinoline ring system and substituent positions.
- NMR spectroscopy (¹H/¹³C) to identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, ester carbonyl at ~δ 165 ppm).
- Mass spectrometry (HRMS) for molecular weight validation .
Q. What are the primary research applications of this compound?
It serves as a key intermediate in:
- Antimicrobial agent development : Derivatives exhibit activity against bacterial/fungal strains via topoisomerase inhibition .
- RyR1-targeted therapeutics : Analogues are explored for malignant hyperthermia and heat stroke treatment due to selective ryanodine receptor modulation .
Advanced Research Questions
Q. How can solvent polarity and catalysts influence regioselectivity during derivatization?
- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor N-alkylation over O-alkylation due to stabilized transition states. For example, heating ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate in DMSO yields N-ethylated derivatives preferentially .
- Catalytic additives : Tetrabutylammonium iodide (Bu₄NI) enhances alkylation efficiency by stabilizing intermediates via ion-pair interactions .
Q. What strategies address contradictions in biological activity data across derivatives?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 8-nitro vs. 8-methoxy groups) on MIC values against S. aureus or E. coli.
- Crystallographic studies : Resolve intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) that may alter bioavailability or target binding .
- In vitro pharmacokinetic profiling : Assess metabolic stability in liver microsomes to distinguish intrinsic activity from ADME limitations .
Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?
- Temperature control : Precise heating (±2°C) during cyclization prevents decomposition of thermally sensitive intermediates.
- Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc) for intermediates, followed by recrystallization for final products .
- Green chemistry approaches : Replace diphenylether (high toxicity) with biodegradable solvents like cyclopentyl methyl ether (CPME) without compromising yield .
Q. What analytical methods resolve spectral overlaps in complex reaction mixtures?
- 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic signals in quinoline-dioxolo fused systems.
- HPLC-MS coupling : Monitor reaction progress and identify byproducts (e.g., de-esterified acids) using reverse-phase C18 columns and ESI ionization .
Methodological Considerations
Q. How to design experiments for assessing metabolic stability?
In vitro assays : Incubate the compound with liver microsomes (human/rat) at 37°C, and quantify remaining parent compound via LC-MS/MS at timed intervals.
CYP enzyme inhibition screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6, which may predict drug-drug interactions .
Q. What computational tools predict intermolecular interactions influencing crystallinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
